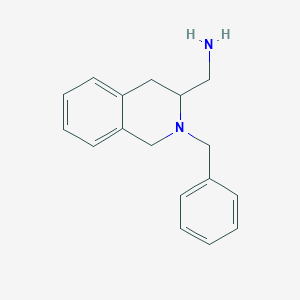

2-Benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline

Description

2-Benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline (THIQ) is a tetrahydroisoquinoline derivative characterized by a benzyl group at the 2-position and an aminomethyl group at the 3-position. Its molecular formula is C₁₇H₂₀N₂, with a molecular weight of 252.35 g/mol. The compound’s stereochemistry, particularly the (S)-configuration at the 3-position, is critical for its biological interactions .

Properties

IUPAC Name |

(2-benzyl-3,4-dihydro-1H-isoquinolin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c18-11-17-10-15-8-4-5-9-16(15)13-19(17)12-14-6-2-1-3-7-14/h1-9,17H,10-13,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSTZLUWCPPWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Homophthalic Anhydride with Imines

The foundational step in synthesizing 2-benzyl-3-aminomethyl-1,2,3,4-tetrahydroisoquinoline involves the cycloaddition of homophthalic anhydride (3 ) and N-(furan-2-yl-methylidene)-benzylamine (4 ) (Figure 1). This reaction proceeds via a [4+2] cycloaddition mechanism, yielding trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids (trans-5 and cis-5 ) alongside by-products 6 and 7 . The stereochemical outcome is highly solvent-dependent:

-

Aprotic solvents (dichloroethane, benzene) : Produce mixtures of trans-5 (major) and cis-5 (minor), with trans/cis ratios ranging from 2.7:1 to 3.3:1. By-products 6 (decarboxylated derivative) and 7 (hydrolyzed imine) form in yields up to 10%.

-

Pyridine : Achieves complete diastereoselectivity, yielding exclusively trans-5 in 80% yield after recrystallization.

Table 1: Solvent Effects on Cycloaddition Outcomes

| Solvent | Temperature (°C) | trans-5 (%) | cis-5 (%) | By-products (%) |

|---|---|---|---|---|

| Dichloroethane | 83 | 58 | 21 | 21 |

| Benzene | 80 | 62 | 19 | 19 |

| Pyridine | 116 | 100 | 0 | 0 |

The superiority of pyridine arises from its dual role as a solvent and base, suppressing imine hydrolysis and stabilizing transition states favoring the trans isomer.

Functional Group Transformation to Aminomethyl Derivatives

Four-Step Conversion of Carboxylic Acid to Aminomethyl Group

The carboxylic acid moiety in trans-5 undergoes sequential transformations to introduce the aminomethyl group at C-3 (Scheme 1):

-

Esterification : Treatment with methanol and catalytic sulfuric acid yields methyl ester 8 (76% yield).

-

Reduction : Lithium borohydride reduces 8 to hydroxymethyl derivative 9 (92% yield).

-

Tosylation : Reaction with tosyl chloride produces tosylate 10 (85% yield).

-

Amination : Nucleophilic displacement of the tosyl group with primary or secondary amines (e.g., methylamine, pyrrolidine) affords 3-aminomethyl derivatives 11a–g (68–82% yields).

Key Observation : The stereochemistry at C-3 and C-4 remains preserved throughout these steps, ensuring chirality transfer from trans-5 to final products.

Alternative Modular Synthesis via Suzuki Coupling and Reductive Cyclization

| Entry | EtSiH (equiv) | TFA (equiv) | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 10 | 10 | 0°C | 30 |

| 2 | 2.5 | 13 | RT | 34 |

| 3 | 2.5 | 13 | RT | 41* |

*Yield for purified intermediate.

This method achieves up to 55% overall yield across three steps but requires adaptation to introduce benzyl groups at C-2.

Critical Comparison of Methodologies

Stereochemical Control vs. Functional Group Tolerance

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation

Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroisoquinoline derivatives, and substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant effects. Specifically, studies have shown that 2-benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline can modulate neurotransmitter systems associated with mood regulation. The compound's ability to inhibit the reuptake of serotonin and norepinephrine makes it a candidate for further development as an antidepressant agent .

1.2 Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinoline derivatives suggest potential applications in treating neurodegenerative diseases. The compound's structure allows it to cross the blood-brain barrier effectively, which is crucial for targeting central nervous system disorders such as Alzheimer's and Parkinson's disease .

1.3 Antinociceptive Properties

Studies have demonstrated that 2-benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline exhibits antinociceptive effects in animal models. This suggests its potential utility in pain management therapies by acting on specific pain pathways .

Synthetic Applications

2.1 Synthesis of Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow for the modification and creation of new derivatives with enhanced biological activities. For instance, the introduction of different functional groups can lead to compounds with improved efficacy against specific targets .

2.2 Development of Novel Drug Formulations

Given its versatile chemical structure, 2-benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline can be employed in the formulation of novel drug delivery systems. These systems can enhance the solubility and bioavailability of poorly soluble drugs through complexation or encapsulation techniques .

Case Studies

Mechanism of Action

The mechanism of action of 2-Benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters, leading to potential therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Pharmacological and Physicochemical Comparisons

- 6-Methanesulfonamido-THIQ: Substitutions at the 6-position (e.g., methanesulfonamido) improve selectivity for specific receptor subtypes, as demonstrated in studies on tetrahydroisoquinoline-based antagonists . 1-Phenyl-THIQ: The phenyl group at position 1 alters electronic properties, influencing binding kinetics in alkaloid-like systems .

- Solubility and Bioavailability: The 3-aminomethyl group in the target compound increases polarity compared to 2-methyl-THIQ, improving aqueous solubility and membrane permeability . 3-Carboxylic acid derivatives (e.g., (S)-2-Benzyl-3-carboxy-THIQ) exhibit higher crystallinity and stability but may require formulation adjustments due to ionization at physiological pH .

- Stereochemical Impact: The (S)-configuration at position 3 in 2-Benzyl-3-aminomethyl-THIQ is crucial for enantioselective interactions, as seen in analogs like (S)-N-Benzyl-2-methyl-THIQ-3-carboxamide .

Biological Activity

2-Benzyl-3-aminomethyl-1,2,3,4-tetrahydro-isoquinoline (often referred to as BTA) is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. Isoquinolines are known for their roles in various pharmacological applications, including neuroprotection, anti-cancer properties, and modulation of neurotransmitter systems. This article reviews the biological activity of BTA, synthesizing findings from various studies and sources.

BTA can be synthesized through the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes under acidic conditions. This method allows for the introduction of various substituents that can enhance biological activity. The compound has a molecular weight of 223.29 g/mol and a CAS number of 147557-04-8.

Biological Activity Overview

BTA exhibits a range of biological activities that can be categorized as follows:

1. Neuroprotective Effects

Research indicates that BTA may exert neuroprotective effects by modulating neurotransmitter systems. It has been shown to interact with dopamine receptors and may influence pathways involved in neurodegenerative diseases such as Parkinson's disease. For instance, studies have demonstrated that BTA can inhibit dopamine transporter (DAT) activity, potentially leading to increased dopamine availability in the synaptic cleft .

2. Antioxidant Properties

BTA has been reported to possess antioxidant properties, which are crucial in protecting cells from oxidative stress. The compound's ability to scavenge free radicals contributes to its neuroprotective effects and may also play a role in cancer prevention by reducing oxidative damage to DNA .

3. Anticancer Activity

Preliminary studies suggest that BTA may have anticancer properties. It has been shown to inhibit certain tumor cell lines by modulating signaling pathways associated with cell proliferation and apoptosis. Specifically, BTA may block P-glycoprotein (P-gp) efflux pumps in tumor cells, enhancing the efficacy of chemotherapeutic agents .

The biological effects of BTA can be attributed to its interaction with various molecular targets:

- Receptor Binding: BTA binds to neurotransmitter receptors, influencing neurotransmission and potentially alleviating symptoms associated with neurodegenerative diseases.

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways of neurotransmitters, thereby modulating their levels in the brain.

- Antioxidant Activity: By scavenging reactive oxygen species (ROS), BTA protects neuronal cells from oxidative damage.

Data Table: Biological Activities of BTA

| Biological Activity | Mechanism | References |

|---|---|---|

| Neuroprotection | Modulates dopamine receptors; inhibits DAT | , |

| Antioxidant | Scavenges free radicals | |

| Anticancer | Inhibits tumor cell proliferation; blocks P-gp | , |

Case Studies

- Neuroprotective Study : A study investigated the effects of BTA on L-DOPA-induced changes in dopamine metabolism in rat models. Results indicated that BTA administration enhanced dopamine release while inhibiting caspase-3 activity in the hippocampus, suggesting protective effects against neurodegeneration .

- Anticancer Study : In vitro studies demonstrated that BTA could inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. These findings highlight its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the common synthetic routes for synthesizing 2-Benzyl-3-aminomethyl-THIQ derivatives?

The synthesis typically involves multi-step reactions, including alkylation, amidation, and reductive amination. For example, N-benzyl derivatives can be prepared via nucleophilic substitution using benzyl halides or aldehydes under basic conditions. Key steps include:

- Alkylation of the THIQ core with 3,4-dimethoxyphenylmethyl groups in anhydrous solvents (e.g., 1,2-dichloroethane) using sodium triacetoxyborohydride (STAB) as a reducing agent .

- Amidation with acetamide derivatives under NaOH-mediated hydrolysis, followed by purification via silica gel chromatography (0–100% ethyl acetate/hexane gradient) .

- Yields range from 12% to 94%, depending on steric hindrance and reaction optimization .

Q. Which spectroscopic methods are critical for structural validation of THIQ derivatives?

- 1H NMR : Used to confirm substitution patterns and stereochemistry. For instance, benzylic protons near the aminomethyl group resonate at δ 3.5–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns (e.g., m/z 450.2745 for N-benzyl derivatives) .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for (3S)-2-benzyl-3-carboxy-THIQ derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in THIQ derivatization?

- Factorial Design : Systematic variation of parameters (temperature, solvent, stoichiometry) identifies optimal conditions. For example, heating at 50°C for 24–48 hours improves hydrolysis of carboxamide intermediates .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance reductive amination efficiency .

- Purification Strategies : Gradient column chromatography reduces byproduct contamination, particularly for polar aminomethyl derivatives .

Q. What strategies address contradictory spectral data during structural validation?

- Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray crystallography. For example, discrepancies in NOE (Nuclear Overhauser Effect) data can be resolved using X-ray-derived bond angles .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and verify stereochemical assignments .

Q. How do steric and electronic factors influence selectivity in THIQ functionalization?

- Steric Effects : Bulky substituents at the 6- and 7-positions of THIQ reduce reaction rates but improve selectivity for specific receptors (e.g., σ1 vs. σ2) .

- Electronic Effects : Electron-withdrawing groups (e.g., methanesulfonamido) increase electrophilicity at the 3-aminomethyl position, facilitating nucleophilic attacks .

Q. What role do computational tools play in designing novel THIQ derivatives?

- Reaction Path Prediction : Quantum chemical calculations (e.g., Gaussian) model transition states for ring-expansion reactions, reducing trial-and-error experimentation .

- Virtual Screening : Molecular docking (AutoDock Vina) identifies THIQ derivatives with high affinity for biological targets (e.g., opioid receptors) .

Methodological Considerations

Q. How can researchers resolve low yields in multi-step THIQ syntheses?

- Intermediate Monitoring : Use TLC or HPLC to track reaction progress and isolate unstable intermediates .

- Microwave-Assisted Synthesis : Reduces reaction times for slow steps (e.g., cyclization) .

Q. What are the pitfalls in interpreting NMR data for THIQ derivatives?

- Dynamic Effects : Conformational flexibility of the THIQ ring can cause signal broadening. Low-temperature NMR (−40°C) mitigates this issue .

- Solvent Artifacts : Residual solvents (e.g., DMSO-d6) may obscure key proton signals. Use deuterated chloroform for clearer spectra .

Data Management and Reproducibility

Q. How can chemical software enhance reproducibility in THIQ research?

Q. What protocols ensure data integrity in collaborative THIQ studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.